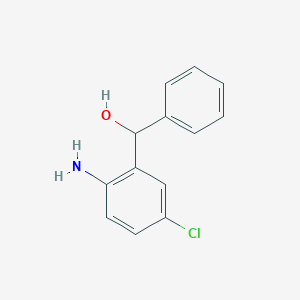

(2-Amino-5-chlorophenyl)(phenyl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-amino-5-chlorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHDPXOLONPKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377842 | |

| Record name | (2-Amino-5-chloro-phenyl)-phenyl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7039-50-1 | |

| Record name | (2-Amino-5-chloro-phenyl)-phenyl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chlorobenzhydrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Studies of 2 Amino 5 Chlorophenyl Phenyl Methanol and Its Derivatives

Elucidation of Fundamental Reaction Pathways

Mechanistic investigations into the reactions of (2-Amino-5-chlorophenyl)(phenyl)methanol and related structures have focused on key transformations such as condensation, reduction, hydrolysis, and isomerization. These studies are fundamental to controlling reaction outcomes and synthesizing new chemical entities.

Condensation reactions are a cornerstone in the derivatization of amino alcohols. For instance, the reaction of this compound with aldehydes or ketones can proceed through the formation of an imine from the amino group, followed by cyclization involving the hydroxyl group, or through other pathways depending on the reaction conditions and the nature of the electrophile. The Petasis borono-Mannich reaction, a multicomponent condensation, provides a framework for understanding how amino alcohols can react with boronic acids and aldehydes to form new carbon-carbon and carbon-nitrogen bonds. acs.org The mechanism typically involves the formation of a Schiff base from the amine and aldehyde, which is then attacked by the nucleophilic boronate complex.

Reduction reactions are pivotal in the synthesis of this compound from its corresponding ketone, 2-amino-5-chlorobenzophenone (B30270). The electrochemical reduction of benzophenones has been shown to occur in two successive one-electron steps. researchgate.net The first step leads to the formation of a radical anion, which is then further reduced to a dianion. In the presence of a proton source, this dianion is protonated to yield the alcohol. Chemical reduction, often employing hydride reagents like sodium borohydride (B1222165), follows a mechanism where a hydride ion attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated upon workup to give the final alcohol product. The photoreduction of benzophenone (B1666685) to benzopinacol (B1666686) is a free radical reaction that can be initiated by UV radiation. hilarispublisher.com

The hydrolysis of derivatives of this compound, particularly those incorporated into heterocyclic systems like benzodiazepines, has been a subject of kinetic studies. For example, the hydrolysis of oxazepam and diazepam, which are structurally related to derivatives of the title compound, leads to the formation of a benzophenone product and a glycine (B1666218) derivative. nih.gov The hydrolysis of these complex structures can be subject to acid-base catalysis. nih.gov For oxazepam, the mechanism is proposed to be a parallel consecutive reaction involving at least two intermediates. nih.gov The hydrolysis of demoxepam, another related compound, also degrades to 2-amino-5-chlorobenzophenone, with an open-ring structure resulting from amide hydrolysis being a major mechanistic route. cngb.org

Isomerization in compounds related to this compound can occur under certain conditions. For example, in the synthesis of aromatic 1,2-amino alcohols, an aldehyde intermediate was observed to have the potential to isomerize to a more stable hydroxyacetophenone through keto-enol tautomerization. acs.org While this compound itself is a stable alcohol, its derivatives, particularly those containing keto or imine functionalities, could undergo isomerization processes that would alter their structure and reactivity.

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights into transition states, reaction energetics, and the influence of electronic effects.

Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surfaces of chemical reactions. DFT calculations can elucidate the chemo-, regio-, and stereoselectivity of reactions by determining the energies of reactants, intermediates, transition states, and products. For example, DFT has been used to study the condensation reaction leading to benzodiazepine (B76468) derivatives, revealing the activation energies for different possible reaction pathways. mdpi.com Such studies can help in understanding why a particular isomer is formed preferentially. mdpi.com The calculated energy barriers for different steps in a reaction mechanism provide a quantitative measure of the reaction kinetics.

To illustrate the type of data obtained from DFT studies, the following interactive table presents hypothetical reaction energies and activation barriers for a plausible condensation reaction involving a derivative of this compound.

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Reaction Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Step 1: Imine Formation | Amino alcohol + Aldehyde | TS1 | Imine + Water | -5.2 | 15.8 |

| Step 2: Cyclization | Imine | TS2 | Cyclic Ether | -12.5 | 22.1 |

| Overall Reaction | Amino alcohol + Aldehyde | - | Cyclic Ether + Water | -17.7 | 22.1 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations.

Molecular Dynamics (MD) simulations are employed to study the dynamic evolution of a chemical system over time. This technique can provide insights into reaction pathways, particularly in complex environments such as in solution. Ab initio MD simulations have been used to investigate the intermediates in the reaction of CO2 with aqueous amines, revealing mechanisms of proton transfer involving solvent molecules. acs.orgresearchgate.net Such simulations could be applied to the reactions of this compound to understand the role of the solvent in stabilizing intermediates and transition states, and to visualize the entire reaction trajectory at an atomistic level.

Quantum chemical calculations are instrumental in understanding how the electronic structure of a molecule influences its reactivity. Methods like the calculation of molecular electrostatic potentials (MEP) can identify the electron-rich and electron-deficient regions of a molecule, predicting sites susceptible to nucleophilic or electrophilic attack. For aromatic amino acids, quantum-chemical calculations have been used to study electronic-absorption spectra and atomic-charge distributions, which are related to their reactivity. researchgate.net In the case of this compound, such calculations can quantify the electronic effects of the amino, chloro, phenyl, and hydroxyl substituents on the reactivity of the aromatic rings and the functional groups. For instance, the electron-donating amino group and the electron-withdrawing chloro group will have opposing effects on the electron density of the substituted phenyl ring, influencing its susceptibility to electrophilic aromatic substitution.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role as a Key Synthetic Intermediate in Drug Discovery

The utility of (2-Amino-5-chlorophenyl)(phenyl)methanol is primarily realized through its conversion to 2-amino-5-chlorobenzophenone (B30270). This ketone is a critical building block in the multi-step synthesis of various psychoactive drugs and other bioactive molecules. Its structural framework provides the necessary foundation for constructing the complex heterocyclic systems that characterize these therapeutic agents.

Benzodiazepines are a class of drugs that act on the central nervous system and are used for treating conditions like anxiety, seizures, and insomnia. actascientific.com The synthesis of many benzodiazepines begins with 2-amino-5-chlorobenzophenone, the direct oxidation product of this compound. actascientific.comwikipedia.org This ketone intermediate undergoes a series of reactions to form the characteristic diazepine (B8756704) ring fused to a benzene (B151609) ring. actascientific.comfirsthope.co.in

This compound, via its oxidized form, serves as a precursor for the synthesis of complex benzodiazepines like Lorazepam. The synthesis of Lorazepam involves starting with a derivative of 2-amino-5-chlorobenzophenone, specifically 2-amino-2′,5-dichlorobenzophenone. wikipedia.org This starting material is first reacted with hydroxylamine. The subsequent product is then treated with chloroacetyl chloride, leading to the formation of 6-chloro-2-chlormethyl-4-(2′-chlorophenyl)quinazolin-3-oxide. A ring expansion and rearrangement is induced by reacting this intermediate with methylamine. Following acetylation and a series of hydrolysis and further acetylation steps, the final product, Lorazepam, is obtained. wikipedia.org

The synthesis of Diazepam provides a clear example of the utility of the 2-amino-5-chlorobenzophenone intermediate. The process typically starts with the condensation of 2-amino-5-chlorobenzophenone with a glycine (B1666218) ester, which leads to the formation of an intermediate that undergoes ring closure to create the benzodiazepine (B76468) core. firsthope.co.inresearchgate.net This intermediate, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one (nordiazepam), is then methylated to yield Diazepam. researchgate.net

The mechanism of action for Diazepam involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. firsthope.co.inresearchgate.net This enhancement of GABAergic neurotransmission results in the sedative, anti-anxiety, and muscle relaxant effects associated with the drug. firsthope.co.inresearchgate.net The chemical structure, including the chlorine atom at position 7 and the phenyl group at position 5, derived from the original 2-amino-5-chlorobenzophenone precursor, is crucial for its pharmacological activity. firsthope.co.in

The utility of the 2-amino-5-chlorobenzophenone core, derived from this compound, extends beyond benzodiazepines. Derivatives of this compound are valuable intermediates in the synthesis of other molecules with potential therapeutic applications. For instance, they are used as starting materials in the Friedlander synthesis to produce quinoline (B57606) derivatives. patsnap.com Furthermore, these derivatives have been instrumental in developing compounds investigated for a range of biological activities, including anticancer and anti-mitotic properties. patsnap.com

Precursor to Benzodiazepine Derivatives

Pharmacological Activity and Biological Relevance of Derivatives

While the primary role of this compound is as a synthetic precursor, the molecular scaffold it provides is integral to the biological activity of the final products. Researchers have synthesized and investigated numerous derivatives for their pharmacological potential, particularly in the areas of antimicrobial and anticancer research.

The core structure provided by this compound has been incorporated into novel molecules to explore their therapeutic potential. Various studies have demonstrated that derivatives containing this structural motif exhibit significant biological activity. For example, nicotinonitrile derivatives incorporating a related (4-chlorophenyl)(phenyl)methyl amino moiety have been synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

Similarly, extensive research has been conducted on the anticancer properties of compounds derived from related structures. Thiazolo[4,5-d]pyrimidine derivatives have been synthesized and shown to possess antiproliferative activity against several human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). mdpi.com One derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) firsthope.co.instackexchange.comthiazolo[4,5-d]pyrimidine-2(3H)-thione, proved to be the most active among a series of newly synthesized compounds. mdpi.com Other research has focused on 6-amino-5-cyano-2-thiopyrimidine derivatives, with some compounds showing a broad spectrum of anticancer activity with high selectivity towards leukemia cell lines. nih.gov

Table 1: Examples of Bioactive Derivatives and Their Investigated Properties

| Derivative Class | Investigated Activity | Target | Findings | Reference |

|---|---|---|---|---|

| Nicotinonitriles | Antimicrobial | Gram +ve bacteria, Gram -ve bacteria, Fungi | Compounds showed activity against various microbes. | researchgate.net |

| Thiazolo[4,5-d]pyrimidines | Anticancer | Human cancer cell lines (A375, C32, DU145, MCF-7/WT) | Several derivatives exhibited antiproliferative activity; compound 3b was most potent. | mdpi.com |

| 6-Amino-5-cyano-2-thiopyrimidines | Anticancer | 60 human cancer cell lines | One compound showed broad-spectrum activity with high selectivity for leukemia. | nih.gov |

| N-cinnamamide Derivatives | Antimicrobial, Anticancer | Staphylococcus, Enterococcus, HeLa, SKOV-3, MCF-7 cell lines | Derivatives showed significant antimicrobial activity and some demonstrated good activity against cancer cells. | nih.gov |

Exploration of Neuropharmacological Effects of Related Compounds

The neuropharmacological potential of compounds structurally similar to this compound is highlighted by the diverse central nervous system (CNS) activities exhibited by 2-aminobenzophenone (B122507) derivatives. These activities range from skeletal muscle relaxation to potential antimitotic effects. chemicalbook.comnih.gov

A significant area of investigation has been the skeletal muscle relaxant properties of 2-amino-5-chlorobenzophenone derivatives. A series of novel derivatives were synthesized and evaluated for their efficacy in this regard. The compounds were designed based on the pharmacophoric requirements for the CNS activity of benzodiazepines. wikipedia.org The skeletal muscle relaxant activity was assessed using the rotarod test, a standard method for evaluating motor coordination in rodents. The results indicated that several of the synthesized 2-amino-5-chlorobenzophenone derivatives possess significant skeletal muscle relaxant activity. wikipedia.orgphysoc.org

| Compound | Substituent on Aniline (B41778) Ring | Mean Fall Off Time (seconds) ± SEM |

|---|---|---|

| Control | - | 180 ± 0.00 |

| Diazepam (Standard) | - | 45.16 ± 1.14 |

| 3a | p-toluidine | 75.50 ± 1.25 |

| 3b | p-anisidine | 85.16 ± 1.10 |

| 3c | p-phenetidine | 80.16 ± 1.14 |

| 3d | p-chloroaniline | 70.66 ± 1.02 |

| 3e | o-toluidine | 65.33 ± 1.11 |

| 3f | 90.83 ± 1.16 | |

| 3g | o-phenetidine | 95.50 ± 1.25 |

Furthermore, the reduction of 2-aminobenzophenones to their corresponding aminobenzhydrols is a key step in the synthesis of certain benzodiazepines. For instance, 2-cyclopropylmethylamino-5-chlorobenzhydrol is an intermediate in the synthesis of prazepam, a known anxiolytic drug. wikipedia.org This synthetic relationship strongly suggests that aminobenzhydrols, including this compound, are pharmacologically relevant and likely to possess CNS activity.

Interaction with Molecular Targets and Pathways

The neuropharmacological effects of compounds related to this compound are believed to be mediated, at least in part, through their interaction with the GABAA receptor, a major inhibitory neurotransmitter receptor in the CNS. wikipedia.org Benzodiazepines, which are synthesized from 2-aminobenzophenones, are well-known positive allosteric modulators of the GABAA receptor. wikipedia.org They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization. wikipedia.org

Research has shown that derivatives of benzophenone (B1666685), which are metabolites of 1,4-benzodiazepines, can directly modulate the activity of GABAA receptors. physoc.org A study on 5-bromo-2-chloro-2-aminobenzophenone, a metabolite of phenazepam, demonstrated that it can cause a dual modification of GABA-gated currents. physoc.org Specifically, it was found to facilitate the activation and delay the deactivation of currents evoked by GABA. physoc.org This suggests that the benzophenone scaffold itself can interact with and modulate the function of the GABAA receptor. These findings point towards benzophenone derivatives as a novel class of GABAA receptor modulators. physoc.org

| Compound | Effect on GABA-gated Currents | Concentration |

|---|---|---|

| 5-bromo-2-chloro-2-aminobenzophenone | Facilitated activation and delayed deactivation | 1-30 µM |

| 5-bromo-2-chloro-2-aminobenzophenone | Enhanced biexponential desensitization | 10 µM |

Given that this compound is the reduced form of 2-amino-5-chlorobenzophenone, it is plausible that it could also interact with the GABAA receptor or other CNS targets. The presence of the hydroxyl group in the methanol (B129727) derivative, as opposed to the ketone group in the benzophenone, would alter its electronic and steric properties, potentially leading to a different binding affinity or modulatory profile at the receptor. Further research is necessary to elucidate the specific molecular targets and pathways of this compound and to determine its potential as a neuropharmacological agent.

Advanced Characterization and Analytical Techniques in Research of 2 Amino 5 Chlorophenyl Phenyl Methanol

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of (2-Amino-5-chlorophenyl)(phenyl)methanol, offering non-destructive and highly detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a typical ¹H NMR spectrum, distinct signals would be expected for each unique proton. The protons of the two aromatic rings would appear in the aromatic region (typically 6.5-8.0 ppm). The single proton on the carbon bearing the hydroxyl and phenyl groups (the benzylic proton) would likely appear as a singlet or a doublet downfield, influenced by the adjacent electronegative oxygen atom. The protons of the primary amine (-NH₂) and the hydroxyl (-OH) group would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. Carbons in the aromatic rings would generate multiple signals in the 115-150 ppm range. The carbon atom attached to the hydroxyl group would be expected in the 60-80 ppm range, providing key structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The presence of a primary amine, a hydroxyl group, and substituted aromatic rings gives rise to a characteristic IR spectrum.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Alcohol | O-H Stretch | 3200-3600 (broad) |

| Primary Amine | N-H Stretch | 3300-3500 (two peaks) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alcohol/Amine | C-O / C-N Stretch | 1000-1300 |

| Aryl Halide | C-Cl Stretch | 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₂ClNO), the molecular weight is 233.69 g/mol . scbt.com In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 233, with a characteristic isotopic peak ([M+2]⁺) at m/z 235, approximately one-third the intensity of the [M]⁺ peak, due to the presence of the chlorine-37 isotope.

Common fragmentation pathways for benzylic alcohols include the loss of a water molecule (H₂O), leading to a fragment at m/z 215. Alpha-cleavage, the breaking of the bond between the aromatic ring and the carbinol carbon, could also occur. The mass spectrum of the related compound 2-Amino-5-chlorobenzophenone (B30270) shows a clear molecular ion, providing a reference for the expected ionization behavior of the core structure. nist.gov

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugated systems. The chromophores in this compound are the phenyl and the 2-amino-5-chlorophenyl rings. These aromatic systems give rise to characteristic π → π* transitions, typically resulting in strong absorption bands in the ultraviolet region (200-400 nm).

The presence of the amino group (an auxochrome) attached to the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene (B151609). researchgate.net The specific λmax values are influenced by the solvent polarity. biointerfaceresearch.com This technique is also valuable for studying the formation of metal complexes or other interactions that perturb the electronic environment of the chromophores, often resulting in significant shifts in the absorption spectra.

Crystallographic Studies and Solid-State Characterization

While spectroscopic methods reveal the molecular formula and connectivity, crystallographic techniques provide the definitive three-dimensional structure of the molecule in the solid state.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction is the premier technique for determining the precise atomic arrangement, bond lengths, bond angles, and absolute stereochemistry of a crystalline solid. For this compound, this analysis would unambiguously define the spatial relationship between the two phenyl rings and the amino and hydroxyl substituents.

Table 2: Crystallographic Data for the Related Compound 2-Benzoyl-4-chloroaniline thiosemicarbazone

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃ClN₄S |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.46 |

| b (Å) | 6.773 |

| c (Å) | 19.28 |

| β (°) | 102.22 |

| Volume (ų) | 2866 |

| Z | 8 |

| Source: researchgate.net |

This data for a closely related structure illustrates the level of detail that single-crystal X-ray diffraction provides, including unit cell dimensions and symmetry, which are fundamental to understanding the solid-state properties of the material.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable in the analysis of this compound, providing critical information on its purity, the progress of its synthesis, and the separation of its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most frequently employed methods in this context.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is extensively used for both assessing the chemical purity of a sample and for separating its enantiomers, which are critical steps in pharmaceutical development and chemical research.

Purity Assessment:

For purity assessment, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Due to the aromatic rings and the polar amino and hydroxyl groups in its structure, this compound can be effectively analyzed using C18 or C8 columns. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components, from polar starting materials to less polar byproducts, within a reasonable timeframe. Detection is commonly performed using a UV detector, as the phenyl groups in the molecule provide strong chromophores.

Enantiomeric Separation:

As this compound is a chiral molecule, separating its enantiomers is crucial, especially for applications in pharmacology where different enantiomers can have distinct biological activities. This separation is achieved using chiral HPLC, which relies on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with phenylcarbamate derivatives (e.g., Chiralpak® or Chiralcel® columns), are particularly effective for resolving the enantiomers of chiral amines and amino alcohols. yakhak.orgresearchgate.net

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. researchgate.net These complexes have different interaction energies, leading to different retention times and, consequently, their separation. Normal-phase chromatography, using mobile phases like hexane (B92381) mixed with an alcohol (e.g., isopropanol (B130326) or ethanol), is frequently successful for this class of compounds. yakhak.org The choice of the specific CSP and the composition of the mobile phase are critical and often require empirical optimization to achieve baseline separation. nih.gov

Below are representative tables detailing typical HPLC conditions that could be applied for the analysis of this compound, based on methods developed for structurally similar aromatic amino alcohols.

Table 1: Representative HPLC Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water B: Acetonitrile | | Gradient | 5% B to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 25 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

Table 2: Representative HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. tubitak.gov.trjespublication.com This compound is often synthesized via the reaction of a Grignard reagent with a 2-aminobenzophenone (B122507) derivative. chemistryconnected.com TLC is invaluable for determining the point of reaction completion by tracking the consumption of starting materials and the formation of the product.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. oregonstate.edu Alongside the reaction mixture, spots of the starting materials (e.g., 2-amino-5-chlorobenzophenone) are also applied as references. The plate is then placed in a developing chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary and mobile phases.

Generally, the alcohol product, this compound, is more polar than the starting ketone due to the presence of the hydroxyl group. Consequently, the product will have a lower Retention Factor (Rf) value—meaning it travels a shorter distance up the plate—compared to the less polar starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.

Visualization of the spots is typically achieved under UV light, as the aromatic rings in the involved compounds are UV-active. oregonstate.edu Staining with a chemical reagent, such as potassium permanganate (B83412), can also be used, which reacts with the alcohol product to produce a distinct spot. acs.org

Table 3: Typical TLC System for Monitoring Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 plates |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70, v/v) |

| Application | Co-spotting of starting material and reaction mixture |

| Development | Ascending |

| Visualization | 1. UV light (254 nm) 2. Potassium permanganate stain | | Observation | Product spot appears at a lower Rf than the starting ketone. |

Future Directions and Emerging Research Avenues for 2 Amino 5 Chlorophenyl Phenyl Methanol

Sustainable Synthesis and Green Chemistry Principles

The synthesis of (2-Amino-5-chlorophenyl)(phenyl)methanol is traditionally achieved through the reduction of its corresponding ketone, 2-amino-5-chlorobenzophenone (B30270). While effective, conventional reduction methods often rely on reagents and conditions that are not environmentally benign. Future research will undoubtedly focus on aligning its synthesis with the principles of green chemistry.

Catalytic Reduction: A primary goal is to replace stoichiometric reducing agents with catalytic systems. This includes the exploration of catalytic hydrogenation using heterogeneous catalysts (e.g., palladium on carbon, platinum oxide) or homogeneous catalysts under mild conditions. A significant advancement would be the development of chemoselective catalysts that can reduce the ketone functionality without affecting the chloro- and amino-substituents. Methods using iron powder in acidic media have been explored for the synthesis of 2-amino-5-chlorobenzophenone, and similar, more refined catalytic transfer hydrogenation methods could be adapted for the reduction step to the alcohol, minimizing waste and improving safety. google.compatsnap.comchemicalbook.com

Green Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into replacing traditional solvents like toluene (B28343) or methanol (B129727) with greener alternatives such as water, ethanol, supercritical fluids, or bio-based solvents is crucial. longdom.org The development of solvent-free reaction conditions would represent an ideal green synthesis pathway. rsc.org

Asymmetric Synthesis: Given that the central carbon atom bearing the hydroxyl group is a stereocenter, the development of methods for the enantioselective synthesis of (R)- and (S)-(2-Amino-5-chlorophenyl)(phenyl)methanol is a significant future direction. This would involve the use of chiral catalysts or chiral reducing agents to produce enantiomerically pure forms of the compound, which is particularly important for potential pharmaceutical applications where different enantiomers can have vastly different biological activities. longdom.orgmdpi.commdpi.com

| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |

|---|---|---|

| Catalysis | Replacing stoichiometric reducing agents with catalytic hydrogenation systems (e.g., Pd/C, Raney Ni). | Higher atom economy, reduced waste, milder reaction conditions. |

| Benign Solvents | Utilizing water, ethanol, or supercritical CO2 as reaction media instead of volatile organic compounds. | Reduced environmental pollution and improved process safety. |

| Asymmetric Synthesis | Development of chiral catalysts for the enantioselective reduction of 2-amino-5-chlorobenzophenone. | Access to enantiopure compounds for pharmacological studies. |

| Renewable Feedstocks | Investigating bio-based routes to the precursor, 2-amino-5-chlorobenzophenone. | Reduced reliance on fossil fuels and a more sustainable lifecycle. |

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The structure of this compound, featuring reactive amino (-NH2) and hydroxyl (-OH) groups, makes it an excellent scaffold for chemical modification. Future research will likely focus on creating a library of derivatives to explore and enhance its potential biological activities.

Functional Group Modification: The primary amino group and the secondary alcohol can be readily derivatized.

Alkylation/Arylation: The amino and hydroxyl groups can be alkylated or arylated to probe the steric and electronic requirements for interaction with biological targets.

Esterification: The hydroxyl group can be converted into esters, which may act as prodrugs, improving the pharmacokinetic properties of the parent compound.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, the chloro- substituent could be replaced with a trifluoromethyl group, or the phenyl ring could be substituted with a bioisosteric heterocycle like pyridine (B92270) or thiophene.

| Derivatization Strategy | Target Functional Group | Potential Derivative Class | Objective |

|---|---|---|---|

| Acylation | Amino (-NH2) | Amides | Modulate solubility and target binding. |

| Esterification | Hydroxyl (-OH) | Esters | Create prodrugs with improved bioavailability. |

| Bioisosteric Replacement | Chloro (-Cl) / Phenyl | Trifluoromethyl analogues / Heterocyclic analogues | Improve metabolic stability and potency. |

| Cyclization | Amino and Hydroxyl | Benzoxazepine derivatives | Generate novel heterocyclic scaffolds with unique pharmacological profiles. |

Computational Drug Design and In Silico Screening

Computational chemistry offers powerful tools to guide and accelerate the drug discovery process. For this compound and its potential derivatives, in silico methods can be employed to predict their biological activities and pharmacokinetic properties, thereby prioritizing the synthesis of the most promising candidates.

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to the active sites of various biological targets, such as enzymes or receptors. Given that its precursor, 2-amino-5-chlorobenzophenone, is used in the synthesis of benzodiazepines which act on the central nervous system, initial docking studies could focus on GABA receptors or other CNS targets. wikipedia.org

Pharmacophore Modeling: By identifying the key structural features responsible for a desired biological activity, pharmacophore models can be developed. These models can then be used to virtually screen large compound libraries to identify other molecules with similar therapeutic potential or to guide the design of novel derivatives of this compound.

ADMET Prediction: In silico models are increasingly used to predict the ADMET properties of drug candidates at an early stage. nih.govresearchgate.netnih.govresearchgate.netmdpi.com For this compound and its derivatives, these tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity, helping to identify and filter out compounds with unfavorable profiles before committing to costly and time-consuming experimental studies.

Applications in Material Science and Other Emerging Fields

Beyond the realm of medicinal chemistry, the unique bifunctional nature of this compound makes it a candidate for applications in material science.

Polymer Synthesis: The presence of both an amino and a hydroxyl group allows this molecule to act as a monomer in step-growth polymerization.

Polyesters and Polyamides: It could be co-polymerized with dicarboxylic acids or diacyl chlorides to form novel polyesters (via the hydroxyl group) or polyamides (via the amino group).

Polycarbonates and Polyurethanes: The hydroxyl group could react with phosgene (B1210022) or its substitutes to form polycarbonates, while reaction with diisocyanates could yield polyurethanes. rsc.org The pendant phenyl and chloro-substituted phenyl groups would impart specific properties, such as high refractive index or flame retardancy, to the resulting polymers.

Functional Materials: The diarylmethanol core is a structural motif found in various functional dyes and molecular switches. Derivatives of this compound could be explored for their chromophoric or photochromic properties. The amino group provides a convenient handle for grafting the molecule onto surfaces or incorporating it into larger molecular architectures. The synthesis of triarylmethanes from diarylmethanol derivatives is a known transformation, suggesting that this compound could serve as a precursor to novel dyes and functional materials. nih.govnih.govacs.orgacs.org

常见问题

Q. What are the established synthetic routes for (2-Amino-5-chlorophenyl)(phenyl)methanol, and how is purity validated?

Methodological Answer: A common synthesis involves reacting (2-Amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate in the presence of piperidine at 453 K, followed by purification via silica-gel column chromatography (petroleum ether/ethyl acetate) and recrystallization . Purity is validated using:

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- FTIR : Identifies functional groups (e.g., -OH, -NH₂) and confirms hydrogen bonding .

- Electronic Spectroscopy : Detects π→π* and n→π* transitions in the aromatic and amino groups .

- ¹H/¹³C NMR : Resolves substituent positions on the aromatic rings and methanol group .

- Elemental Analysis : Validates C, H, N, and Cl content .

Advanced Research Questions

Q. How is the crystal structure of this compound refined, and what software is used?

Methodological Answer: Crystallographic refinement employs SHELXL for small-molecule structures:

- Data Collection : Single-crystal X-ray diffraction (XRD) at high resolution.

- Hydrogen Placement : C-bound H-atoms placed via riding models; amino H-atoms refined freely using difference Fourier maps .

- Validation : ORTEP-3 generates thermal ellipsoid plots, while PLATON checks for voids and symmetry errors .

Q. How to resolve discrepancies between XRD data and spectroscopic results (e.g., NMR/FTIR)?

Methodological Answer:

- Cross-Validation : Compare XRD bond lengths/angles with DFT-calculated geometries .

- Dynamic Effects : NMR chemical shifts may reflect solution-phase conformers not observed in the solid state (XRD). Use variable-temperature NMR to probe flexibility .

- Hydrogen Bonding : FTIR peaks (e.g., broad -OH stretches) may indicate intermolecular interactions absent in XRD due to packing effects .

Q. What strategies optimize the synthesis of metal complexes using this compound as a ligand?

Methodological Answer: The compound acts as a tridentate ligand via the amino, hydroxyl, and aromatic groups. For Mn(II)/Co(II)/Cu(II) complexes:

- Molar Ratio : Use 1:1 metal-to-ligand stoichiometry in ethanol/water under reflux .

- Characterization :

- Conductance Measurements : Confirm electrolytic nature (e.g., 1:1 complexes show Λₘ ~70–100 S cm² mol⁻¹) .

- Magnetic Moments : Determine geometry (e.g., µeff ~1.73 BM for Cu(II) suggests square planar) .

- ESR : Probe ligand-field symmetry for Cu(II) complexes .

Q. How to design biological activity assays for derivatives of this compound?

Methodological Answer:

- Antimicrobial Studies : Use agar diffusion assays against E. coli and S. aureus; compare zone-of-inhibition diameters with standard antibiotics .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa), reporting IC₅₀ values .

- Antioxidant Activity : Measure DPPH radical scavenging efficiency at 517 nm .

Q. What experimental approaches determine solubility and stability under varying conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。